

ICL-SIRT078 Protocol for In Vitro Studies: Application Notes

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Compound of Interest

Compound Name: *Icl-sirt078*

Cat. No.: *B13447357*

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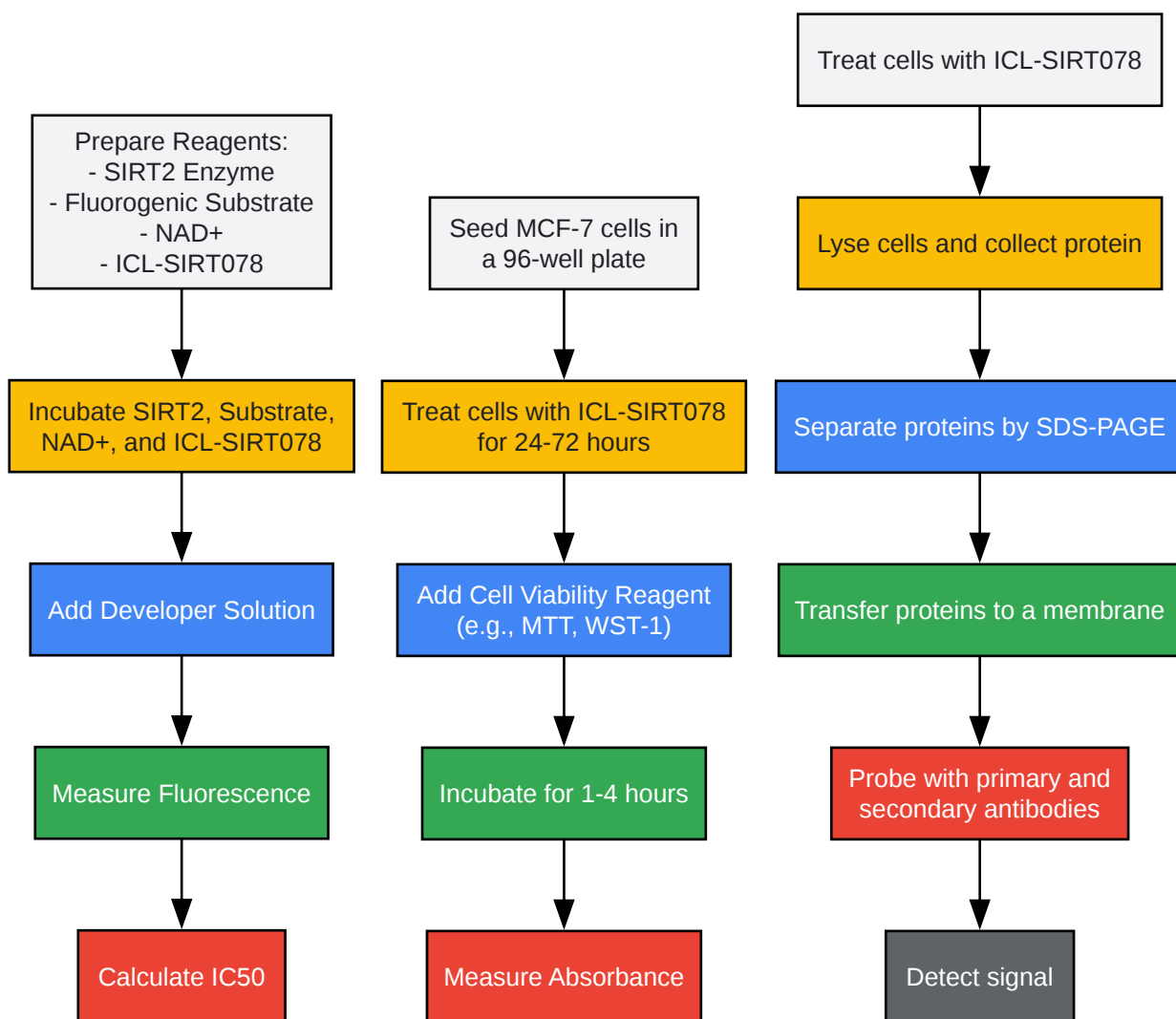
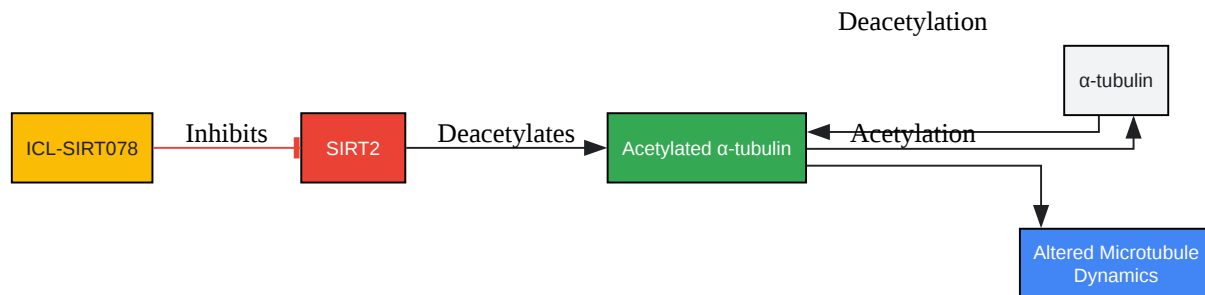
Introduction

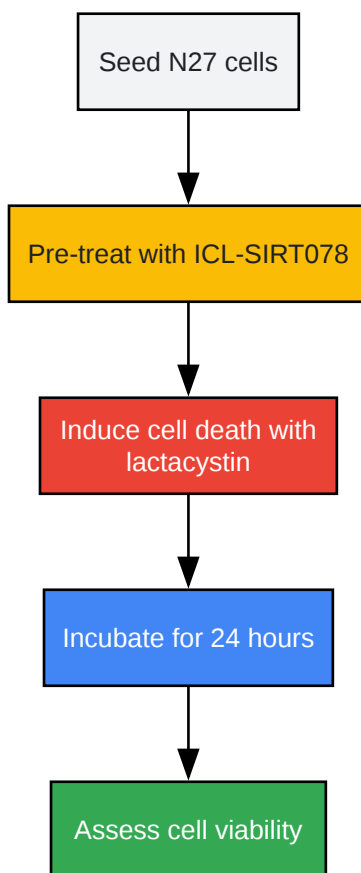
ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent deacetylase family.^{[1][2][3][4]} SIRT2 is implicated in a variety of cellular processes, including cell cycle regulation, cytoskeletal dynamics, and neurodegeneration. Consequently, **ICL-SIRT078** serves as a valuable chemical probe for elucidating the biological functions of SIRT2 and as a potential therapeutic agent. This document provides detailed application notes and protocols for the in vitro use of **ICL-SIRT078**, focusing on its effects on cancer cell proliferation, neuroprotection, and its primary biomarker, α -tubulin acetylation.

Mechanism of Action

ICL-SIRT078 functions as a competitive inhibitor at the acetyl-lysine binding site of SIRT2.^[2] This selective inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α -tubulin at lysine 40. The accumulation of acetylated α -tubulin disrupts microtubule dynamics, which can, in turn, affect cell division and intracellular transport. In cancer cells, this disruption can lead to an inhibition of proliferation. In neuronal models, the modulation of microtubule stability by **ICL-SIRT078** has been shown to be neuroprotective.

The primary signaling pathway influenced by **ICL-SIRT078** is the deacetylation of α -tubulin by SIRT2. Inhibition of this process leads to an increase in the acetylated form of α -tubulin.





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